A Comprehensive Technical Guide to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
A Comprehensive Technical Guide to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
CAS Number: 1214334-37-8
Introduction: A Keystone Building Block in Modern Medicinal Chemistry
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is a highly specialized aromatic compound that has emerged as a significant building block for researchers and scientists in drug discovery and development. Its unique trifunctional substitution pattern, featuring a fluoro, a difluoromethyl, and a trifluoromethyl group on a benzene scaffold, makes it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical agents.
The strategic incorporation of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl (-CF3) group is known to improve metabolic stability and lipophilicity, often leading to better bioavailability and potency.[1] Concurrently, the difluoromethyl (-CF2H) group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, further modulating a molecule's interaction with biological targets.[2][3] The additional fluorine atom on the aromatic ring provides another point for modifying electronic properties and metabolic pathways.[4] This guide provides an in-depth overview of the properties, synthesis, applications, and safe handling of this important synthetic intermediate.
Physicochemical and Structural Properties
| Property | Value (Predicted/Estimated) | Source/Analogy |
| CAS Number | 1214334-37-8 | BLDpharm |
| Molecular Formula | C8H4F6 | Calculated |
| Molecular Weight | 218.11 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | Analogy to similar fluorinated benzenes |
| Boiling Point | ~130-150 °C | Estimated based on similar structures[5][6] |
| Density | ~1.4 - 1.5 g/cm³ | Estimated based on similar structures[5] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) | General property of fluorinated aromatics |
Structural Representation
The structure of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is depicted below.
Caption: Chemical structure of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene.
Synthesis and Reaction Mechanisms
The synthesis of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene is not widely documented in peer-reviewed literature, suggesting its primary use as a specialized, commercially available building block. However, a plausible and logical synthetic route can be conceptualized based on established methodologies for the introduction of difluoromethyl groups onto aromatic rings.
A likely precursor for this synthesis is 2-bromo-1-fluoro-4-(trifluoromethyl)benzene. The difluoromethyl group can then be introduced via a metal-catalyzed cross-coupling reaction.
Conceptual Synthetic Workflow
Caption: A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven methodology for similar cross-coupling reactions and is provided for illustrative purposes. Note: This protocol should be optimized and validated in a laboratory setting.
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Reaction Setup: To a dry, argon-purged reaction vessel, add 2-bromo-1-fluoro-4-(trifluoromethyl)benzene (1.0 eq), a suitable palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq).
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Reagent Addition: Add a difluoromethylating agent such as (difluoromethyl)trimethylsilane (TMSCF2H, 1.5 eq) and a fluoride source (e.g., CsF, 2.0 eq) or a pre-formed difluoromethyl-metal species.
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Solvent and Reaction: Add a dry, degassed solvent such as DMF or toluene. Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene.
Applications in Drug Discovery and Development
The true value of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene lies in its application as a key intermediate for synthesizing biologically active molecules. The strategic placement of its fluorine-containing groups can significantly enhance the properties of a lead compound.
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Metabolic Stability: The trifluoromethyl and difluoromethyl groups are resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile group (e.g., a methyl or methoxy group) with these fluorinated analogues can increase the half-life of a drug.
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Lipophilicity and Permeability: The -CF3 group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.[1] The -CF2H group offers a more nuanced modification of lipophilicity compared to the -CF3 group.[3]
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Binding Affinity: The difluoromethyl group can act as a hydrogen bond donor, forming crucial interactions with target proteins.[2] This can lead to increased binding affinity and selectivity.
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pKa Modulation: The strong electron-withdrawing nature of the fluorinated groups can influence the pKa of nearby functional groups, which can be critical for optimizing a drug's solubility and target engagement.[2]
This intermediate is particularly valuable for the synthesis of kinase inhibitors, protease inhibitors, and compounds targeting the central nervous system, where the aforementioned properties are highly desirable.
Analytical Characterization
The identity and purity of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene are typically confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons and a triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
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¹⁹F NMR: The fluorine spectrum is expected to show distinct signals for the three different fluorine environments: the aromatic fluorine, the difluoromethyl group (as a doublet of quartets, coupling to the -CF2H proton and the aromatic ring), and the trifluoromethyl group (as a singlet or narrowly split multiplet).
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Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) will confirm the molecular weight and provide fragmentation patterns consistent with the structure.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS number 1214334-37-8 is not widely available, the safety precautions for this compound can be inferred from data on structurally similar fluorinated aromatic compounds.[7][8][9][10]
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Hazard Identification:
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Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
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Conclusion
2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene represents a sophisticated and highly valuable building block in the arsenal of the modern medicinal and process chemist. Its unique combination of strategically placed fluorine-containing groups offers a powerful tool for fine-tuning the properties of drug candidates to achieve enhanced efficacy, stability, and bioavailability. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of next-generation therapeutics.
References
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ResearchGate, "ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications," [Online]. Available: [Link].
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2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene
Meisenheimer Complex (stabilized by -CF3 and -CHF2)
Substituted Product
